methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
Description
Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine-dione core. Key structural elements include:
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYMOTUFYTAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities.
Biochemical Pathways
Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a complex organic compound that incorporates a pyrrolo[3,4-d]pyrimidine scaffold. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.
Structural Characteristics
The compound features a pyrrolo[3,4-d]pyrimidine core fused with a benzoate moiety and a tetrahydrofuran substituent. The structural complexity contributes to its potential interactions with various biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. Compounds with similar scaffolds have shown significant inhibitory effects against various cancer cell lines. For instance:
- In vitro Studies : A related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity .
- Mechanism of Action : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .
Antimicrobial Activity
Pyrrolo[3,4-d]pyrimidines have also been investigated for their antimicrobial properties. The presence of the pyrimidine ring is crucial for the observed activity against both Gram-positive and Gram-negative bacteria:
- Broad-Spectrum Activity : Compounds within this structural class exhibited high antibacterial activity against various strains .
Other Biological Activities
The biological profile of methyl 4-(2,5-dioxo...) includes potential anti-inflammatory and antiviral activities. Research indicates that modifications to the pyrimidine core can enhance these activities:
- Antiviral Studies : Certain derivatives have been evaluated for their ability to inhibit viral replication in vitro .
Case Studies and Experimental Findings
| Study | Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine derivative | Anticancer | 2.24 µM | A549 |
| 2 | Pyrrolo[3,4-d]pyrimidine analog | Antimicrobial | N/A | Various |
| 3 | Pyrrolopyrimidine scaffold | Antiviral | N/A | Various |
Structure-Activity Relationship (SAR)
The biological activity of methyl 4-(2,5-dioxo...) is significantly influenced by its structural components:
- Pyrimidine Core : Essential for anticancer and antimicrobial activities.
- Substituents : Variations in substituents on the pyrrole or benzoate rings can modulate potency and selectivity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-(2,5-dioxo...) exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A notable case study demonstrated a synthesized pyrimidine derivative's effectiveness against human cancer cell lines such as HepG2 and HT29 through MTT assays .
Antimicrobial Properties
Methyl 4-(2,5-dioxo...) has been explored for its potential antimicrobial effects against pathogens like Mycobacterium tuberculosis. In vitro studies have shown that derivatives of pyrrolopyrimidine compounds can exhibit promising antibacterial activity . This application is particularly relevant in the context of rising antibiotic resistance.
Drug Development
The compound serves as a valuable intermediate in the synthesis of nucleoside analogs and other pharmaceutical agents. Its unique structural features allow for modifications that can lead to enhanced biological activity or specificity towards certain biological targets .
Molecular Probes
Due to its ability to interact with biological macromolecules, methyl 4-(2,5-dioxo...) can be utilized in the development of molecular probes for studying enzyme activities or cellular processes. This application is crucial in biochemical research where understanding enzyme kinetics or protein interactions is necessary.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a pharmaceutical institute synthesized several derivatives based on the structure of methyl 4-(2,5-dioxo...). These derivatives were tested against various cancer cell lines using the MTT assay. Results showed that certain modifications led to over 70% inhibition of cell growth in HepG2 cells compared to untreated controls .
Case Study 2: Antimicrobial Testing
In another research initiative focused on drug-resistant strains of Mycobacterium tuberculosis, methyl 4-(2,5-dioxo...) derivatives were evaluated for their antimicrobial efficacy. The results indicated that some compounds exhibited MIC values lower than those of standard treatments currently in use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle: The target compound’s pyrrolo[3,4-d]pyrimidine-dione core shares similarities with ’s compound but differs in substituents. The THF-methyl group in the target may improve aqueous solubility compared to ’s methoxyphenyl and methylbenzyl groups .
Functional Groups: Benzoate ester (target) vs. THF-methyl (target) vs. nitrophenyl (): The THF moiety introduces chirality and ether oxygen for hydrogen bonding, contrasting with the electron-withdrawing nitro group in , which may reduce solubility but increase reactivity .
Spectral Data :
- IR spectra for the target and both show strong C=O stretches (~1707 cm⁻¹), confirming ester functionalities. The THF-methyl group in the target introduces additional C-O stretches (~1100 cm⁻¹), absent in .
- ¹H NMR of ’s compound reveals aromatic protons (δ 6.5–8.0 ppm), while the target’s THF-methyl would show complex multiplet signals in the δ 1.5–4.0 ppm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
